molecular formula C11H8ClN5O B1384594 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one CAS No. 857524-97-1

2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one

Cat. No. B1384594
CAS RN: 857524-97-1
M. Wt: 261.67 g/mol
InChI Key: DQKYYUBIVQGUND-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through multistep reactions involving amines and formamide .


Molecular Structure Analysis

The molecular structure of purine derivatives typically consists of a pyrimidine ring fused to an imidazole ring. It’s likely that the compound you’re interested in has a similar structure, with additional functional groups attached .


Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions would depend on the functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the compound .

Scientific Research Applications

Synthesis Strategies

  • Novel strategies for synthesizing diverse C-8 and N-9 substituted purines, including 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one, have been developed. These strategies involve one or two steps starting from 5-aminoimidazole-4-carbonitriles, using various reagents such as formic acid, urea, and guanidine carbonate (Bollier et al., 2018).

Efficient Synthesis Methods

  • An efficient synthesis method for 6,9-disubstituted purin-8-ones, starting from dichloropyrimidin-5-ylcarbamate, has been developed. This method utilizes CuCl/amino acid catalyzed coupling/cyclization reactions with amines (Zhong & Sun, 2010).

Tautomerism and Alkylation Studies

  • Research on N-Methoxy-9-methyl-9H-purin-6-amines, including those with substituents like this compound, has shown variations in amino/imino tautomer ratios. These tautomers were identified using NMR methods, and their reactivity towards alkylation was studied (Roggen & Gundersen, 2008).

Acyclic Nucleoside and Nucleotide Analogs

  • Research has been conducted on the synthesis of acyclic nucleoside and nucleotide analogs derived from various purines, including 6-amino-7H-purin-8(9H)-one. These studies involve reactions with sodium acetate in acetic acid and alkylation agents (Janeba et al., 2000).

Molecular Structure Studies

  • The molecular and crystal structure of compounds like (1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, which are structurally similar to this compound, have been investigated using X-ray diffraction studies (Iusupov et al., 2022).

Hydrolysis and Alcoholysis Reactions

  • Studies on hydrolysis and alcoholysis reactions of compounds like 2-amino-9-benzyl-6-chloro-9H-purine provide insights into the reactivity of similar structures, including this compound (Linn et al., 1994).

Antimicrobial Activity Studies

  • Synthesis and biological activity assessment of various pyrimidine derivatives, including structures analogous to this compound, have been conducted to evaluate their antimicrobial properties (Guna & Purohit, 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

Research into purine derivatives is ongoing due to their wide range of biological activities. Future research may focus on developing new synthesis methods, studying their biological activity, and exploring their potential applications .

Biochemical Analysis

Biochemical Properties

2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or activating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β signaling pathway, which is crucial for regulating cellular proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound has been shown to inhibit the activity of certain serine/threonine kinases, which play a pivotal role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function.

properties

IUPAC Name

2-amino-8-(2-chlorophenyl)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKYYUBIVQGUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C(=O)NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
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2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
Reactant of Route 5
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
Reactant of Route 6
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one

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